molecular formula C6H13ClN4O B2518349 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride CAS No. 2413905-11-8

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride

Cat. No.: B2518349
CAS No.: 2413905-11-8
M. Wt: 192.65
InChI Key: AKBDWBZVAVSHEJ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride (CAS: 1601135-94-7) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a dimethylamino group at position 3 and a 2-aminoethyl group at position 3. Its molecular formula is C₈H₁₇ClN₄O, with a molecular weight of 220.70 g/mol . The compound is classified as a building block in medicinal chemistry, often utilized for its structural versatility in drug discovery programs. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage to prevent degradation .

Properties

IUPAC Name

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-10(2)6-8-5(3-4-7)11-9-6;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGPFYDHSPSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of N,N-dimethylhydrazine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization with the addition of a nitrile group to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves multi-step reactions starting from simpler precursors. Various methods have been documented for the synthesis of oxadiazole derivatives, which often include condensation reactions followed by cyclization processes. Characterization techniques such as FT-IR, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, various studies have reported that compounds similar to 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine demonstrate inhibitory effects on cancer cell lines. In one study, a related compound showed percent growth inhibition rates of over 85% against multiple cancer cell lines including OVCAR-8 and NCI-H40 . This suggests that the oxadiazole moiety may play a crucial role in anticancer activity.

Antidiabetic and Anti-inflammatory Effects

In addition to anticancer properties, derivatives of oxadiazoles have been evaluated for their antidiabetic and anti-inflammatory activities. Compounds containing the oxadiazole ring have shown promising results in reducing blood glucose levels and exhibiting anti-inflammatory effects in preclinical models . This positions them as potential candidates for the development of new therapeutic agents for diabetes and inflammatory diseases.

Applications in Drug Development

The unique properties of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine make it a valuable compound in drug development. Its structural characteristics allow it to interact with biological targets effectively. The ongoing research into its pharmacokinetics and toxicity profiles is critical for assessing its viability as a therapeutic agent.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

  • Anticancer Studies : A study involving N-Aryl substituted oxadiazoles demonstrated significant anticancer activity against various cell lines with IC50 values indicating potent efficacy .
  • Antidiabetic Research : Another investigation into oxadiazole derivatives revealed their ability to lower blood glucose levels in diabetic rodent models, suggesting their potential as antidiabetic agents .
  • Anti-inflammatory Effects : Research has shown that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines, showcasing their potential in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Notes
5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride (1601135-94-7) C₈H₁₇ClN₄O 220.70 - 2-Aminoethyl group at C5
- Dimethylamino group at C3
Building block for kinase inhibitors; used in combinatorial chemistry
5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride C₇H₁₂ClN₃O 191.68 - Azetidinyl ring at C5
- Dimethylamino group at C3
Explored for CNS-targeted therapies due to azetidine’s conformational rigidity
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (952233-33-9) C₆H₁₂ClN₃O 177.64 - Ethyl group at C3
- Primary amine at C5
Intermediate in agrochemical synthesis; exhibits simplified pharmacokinetics
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (885953-52-6) C₁₁H₁₄ClN₃O₂ 267.70 - 4-Methoxyphenyl at C3
- Primary amine at C5
Investigated for antimicrobial activity; aryl groups enhance π-π interactions

Pharmacological Activity

  • Azetidinyl Analogue : Demonstrated enhanced blood-brain barrier penetration in preclinical studies due to azetidine’s compact ring structure .
  • 4-Methoxyphenyl Derivative : Exhibited MIC = 2 µg/mL against Staphylococcus aureus in antimicrobial assays, attributed to the electron-donating methoxy group enhancing target binding .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Water Solubility (mg/mL) LogP Stability Notes
Target Compound 10.2 (pH 7.4) 1.3 Stable at RT for 6 months; sensitive to prolonged UV exposure
4-Methoxyphenyl Derivative 0.8 (pH 7.4) 2.8 Hydrolytically stable; degrades above 150°C
Azetidinyl Analogue 25.5 (pH 7.4) 0.7 Hygroscopic; requires desiccant storage

Biological Activity

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride, a compound with a molecular formula of C₆H₁₂N₄O·HCl and a molecular weight of approximately 192.65 g/mol, is a heterocyclic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound features a five-membered oxadiazole ring that includes two nitrogen atoms and one oxygen atom. The presence of an aminoethyl side chain and a dimethylamino group enhances its solubility and bioavailability, making it an interesting candidate for pharmaceutical development.

PropertyValue
Molecular FormulaC₆H₁₂N₄O·HCl
Molecular Weight192.65 g/mol
CAS Number2413905-11-8

Research indicates that 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : This compound has shown inhibitory effects against several enzymes, including:
    • Carbonic Anhydrases : Involved in maintaining acid-base balance.
    • Histone Deacetylases (HDACs) : Modulate gene expression and are implicated in cancer progression.
    • Sirtuin 2 (SIRT2) : Plays a role in cellular processes related to aging and metabolism .
  • Antimicrobial Activity : Compounds featuring the 1,2,4-oxadiazole moiety have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on tumor cell lines. In vitro studies revealed that it could inhibit the growth of several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

Research Findings

Recent studies have highlighted the biological activity of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine through various experimental approaches:

Case Studies

  • Anticancer Activity : A study assessed the cytotoxicity of this compound against a panel of cancer cell lines. The results indicated significant antiproliferative activity with IC50 values showing effectiveness particularly against ovarian cancer cell lines (OVXF 899) with an IC50 of approximately 9.27 µM .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of the compound against several pathogens. The compound exhibited moderate to good activity against strains such as Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amineContains an aminomethyl group instead of aminoethylAntimicrobial properties
3-amino-N,N-dimethyl-1,2,4-oxadiazolDifferent nitrogen positioning; lacks aminoethyl side chainAnti-inflammatory effects
5-(phenyl)-N,N-dimethyl-1,2,4-oxadiazolPhenyl substitution leads to different reactivityPotential anticancer activities

The unique combination of functional groups in 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization of amidoximes with carboxylic acid derivatives. Key steps include:

  • Amidoxime preparation : Reacting nitriles with hydroxylamine under basic conditions.
  • Cyclization : Using reagents like potassium permanganate (oxidation) or LiAlH₄ (reduction) to form the oxadiazole ring .
  • Salt formation : Neutralizing the free base with HCl to yield the hydrochloride salt .
    • Optimization : Yields improve with temperature control (60–80°C) and solvent selection (e.g., ethanol for green chemistry compatibility) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamine protons at δ 2.2–2.5 ppm; oxadiazole ring protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) and fragmentation patterns .
  • X-ray crystallography : Resolves hydrogen bonding between the oxadiazole nitrogen and hydrochloride counterion .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro screening :

  • Enzyme inhibition : Test against acetylcholinesterase or kinases due to oxadiazole’s hydrogen-bonding capacity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in product purity across studies?

  • Design of Experiments (DoE) :

  • Variables : Temperature, solvent polarity, and catalyst loading (e.g., 0.1–1.0 eq. of KMnO₄).
  • Output metrics : Purity (HPLC ≥95%), yield (%), and byproduct formation (e.g., uncyclized intermediates) .
    • Case study : Ethanol/water mixtures reduce side reactions vs. DMF, improving cyclization efficiency .

Q. What strategies address spectral data contradictions (e.g., NMR splitting patterns) in structural analysis?

  • Multi-technique validation :

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., ethylamine chain vs. oxadiazole protons) .
  • DFT calculations : Predicts NMR chemical shifts and compares with experimental data to resolve ambiguities .
    • Crystallographic refinement : Resolves tautomerism or salt-form discrepancies (e.g., protonation sites) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • SAR design :

  • Substituent variation : Replace dimethylamine with pyrrolidine or piperazine to enhance solubility .
  • Oxadiazole ring substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to modulate bioactivity .
    • Evaluation :
  • Computational docking : Predict binding affinity to targets like PARP-1 or EGFR kinase .
  • In vitro validation : Compare IC₅₀ values across derivatives to identify pharmacophores .

Q. What methods assess the compound’s stability under physiological conditions?

  • Accelerated stability studies :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C for hydrochloride salt) .
    • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) quantify CYP450-mediated oxidation .

Q. How does the compound’s reactivity inform its use in interdisciplinary applications?

  • Material science :

  • Coordination chemistry : Chelates transition metals (e.g., Cu²⁺, Fe³⁺) via oxadiazole and amine groups for catalytic applications .
    • Drug delivery :
  • Prodrug design : Conjugate with carboxylic acids via amide bonds for controlled release .

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